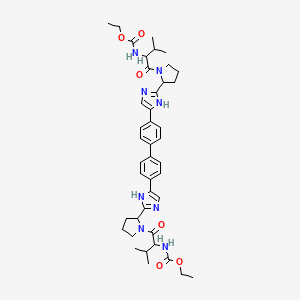
DaclatasvirDiethylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daclatasvir Diethyl Ester is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of Hepatitis C Virus (HCV) infections. Daclatasvir itself is known for its ability to inhibit the NS5A protein, which is crucial for viral replication. The ester form, Daclatasvir Diethyl Ester, is often used in research and development to study the pharmacokinetics and pharmacodynamics of the parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daclatasvir Diethyl Ester typically involves the esterification of Daclatasvir. The process begins with the preparation of Daclatasvir free base, which is then subjected to esterification using diethyl sulfate or similar reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of Daclatasvir Diethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Daclatasvir Diethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted analogs of Daclatasvir Diethyl Ester .
Scientific Research Applications
Daclatasvir Diethyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in cell culture studies to understand its effects on viral replication.
Medicine: Investigated for its potential use in combination therapies for HCV treatment.
Mechanism of Action
Daclatasvir Diethyl Ester exerts its effects by inhibiting the NS5A protein of the Hepatitis C Virus. This inhibition prevents the replication of viral RNA and the assembly of new virions. The compound binds to the N-terminus of the D1 domain of NS5A, disrupting its interaction with host cell proteins and membranes required for the formation of the viral replication complex .
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: Another antiviral agent used in combination with Daclatasvir for HCV treatment.
Ledipasvir: Similar to Daclatasvir, it inhibits the NS5A protein but has a different chemical structure.
Velpatasvir: Another NS5A inhibitor with a broader spectrum of activity against different HCV genotypes.
Uniqueness
Daclatasvir Diethyl Ester is unique due to its specific binding affinity for the NS5A protein and its ability to disrupt both cis- and trans-acting functions of NS5A. This makes it a valuable compound in the study of HCV replication and in the development of antiviral therapies .
Properties
Molecular Formula |
C42H54N8O6 |
|---|---|
Molecular Weight |
766.9 g/mol |
IUPAC Name |
ethyl N-[1-[2-[5-[4-[4-[2-[1-[2-(ethoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H54N8O6/c1-7-55-41(53)47-35(25(3)4)39(51)49-21-9-11-33(49)37-43-23-31(45-37)29-17-13-27(14-18-29)28-15-19-30(20-16-28)32-24-44-38(46-32)34-12-10-22-50(34)40(52)36(26(5)6)48-42(54)56-8-2/h13-20,23-26,33-36H,7-12,21-22H2,1-6H3,(H,43,45)(H,44,46)(H,47,53)(H,48,54) |
InChI Key |
ISZGANJVGZEVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(C)C)C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


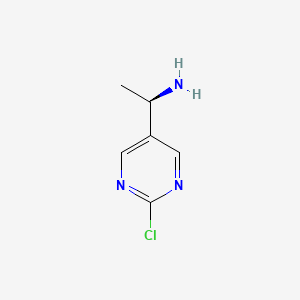
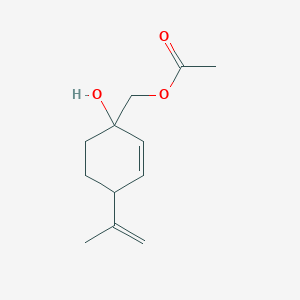
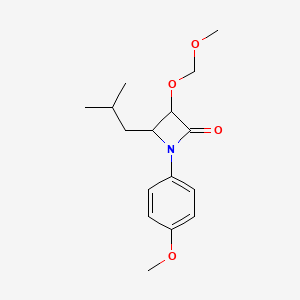
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
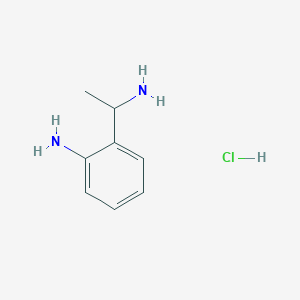
![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
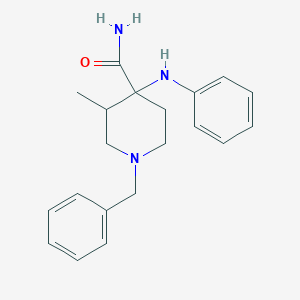
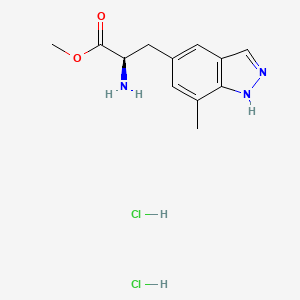
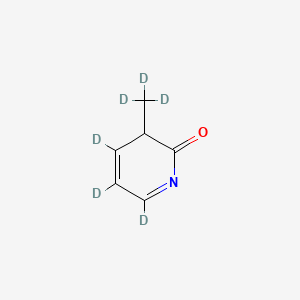
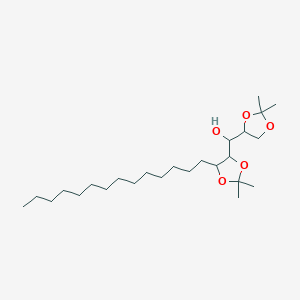
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
